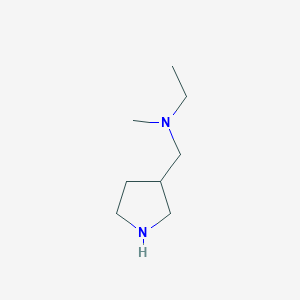

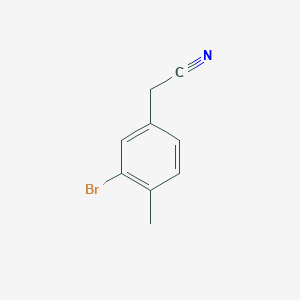

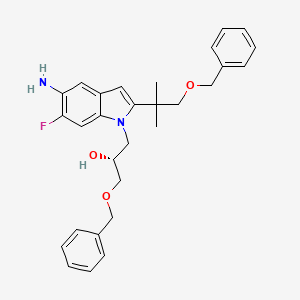

![molecular formula C7H10F3N3 B1524096 2-[1-(2,2,2-Trifluorethyl)-1H-imidazol-2-yl]ethan-1-amin CAS No. 1247345-12-5](/img/structure/B1524096.png)

2-[1-(2,2,2-Trifluorethyl)-1H-imidazol-2-yl]ethan-1-amin

Übersicht

Beschreibung

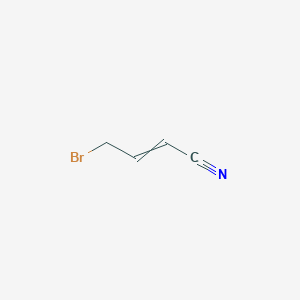

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lithium-Schwefel-Batterien

Diese Verbindung wurde bei der Entwicklung von Lithium-Schwefel (Li-S)-Batterien eingesetzt. Als Co-Lösungsmittel in Elektrolyten trägt es dazu bei, die Leistung dieser Batterien zu verbessern, indem es die Löslichkeit von Polysulfiden reduziert, was wiederum die Zyklusstabilität und die Coulomb-Effizienz erhöht .

Elektrolytzusatzstoff-Wechselwirkungen

Im Bereich der Lithium-Ionen-Batterien wird die Verbindung auf ihre Wechselwirkungen mit Kathodenmaterialien untersucht. Insbesondere wird sie verwendet, um zu verstehen, wie Elektrolytzusatzstoffe Oberflächende-stabilisierungsprobleme in Lithium-Übergangsmetall-Oxid-Kathoden beeinflussen können, wenn sie auf hohe Spannungen geladen werden .

Enantioselektive Synthese

Die Verbindung dient als Reagenz in der enantioselektiven Synthese von cyclischen N-Aryl-Hydroxamsäuren. Dieser Prozess beinhaltet eine Phasentransfer-katalysierte Alkylierung, die für die Herstellung spezifischer chiraler Moleküle entscheidend ist .

Organische Synthese

Es wird auch in der organischen Synthese als Trifluorethylierungsreagenz für verschiedene Nukleophile verwendet. Dazu gehören Amine, Peptide, Alkohole und andere, was seine Vielseitigkeit in chemischen Reaktionen unterstreicht .

Flammschutzmittel in Batterien

Im Sicherheitsbereich wird diese Verbindung synthetisiert und Elektrolyten zugesetzt, um die Entflammbarkeit zu reduzieren. Diese Anwendung ist besonders wichtig für die Sicherheit von Lithium-Ionen-Batterien, da sie die Selbstlöschzeit (SET) des Elektrolyten deutlich verkürzt .

Wirkmechanismus

- LXR-beta is a nuclear receptor that plays a crucial role in lipid metabolism and cholesterol homeostasis in humans .

- The compound’s interaction with LXR-beta results in changes at the molecular level, affecting lipid balance and cellular processes .

- Cellular effects include enhanced cholesterol efflux, increased fatty acid synthesis, and improved lipoprotein metabolism .

Target of Action

Mode of Action

Biochemical Pathways

- The affected pathways include:

- The compound promotes cholesterol efflux from cells by upregulating ATP-binding cassette transporters (ABCA1 and ABCG1). It enhances fatty acid synthesis by activating sterol regulatory element-binding proteins (SREBPs). LXR-beta activation influences lipoprotein assembly and secretion .

Pharmacokinetics

- Information on absorption is not available. Details about metabolism remain unknown. Not specified. No data on half-life. Not documented .

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1-2,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHQWFBNXCXWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)CCN)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

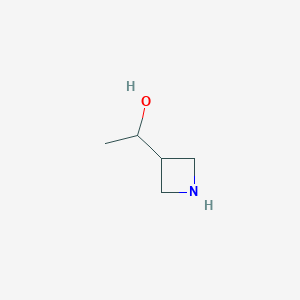

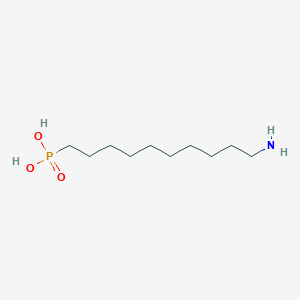

![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)